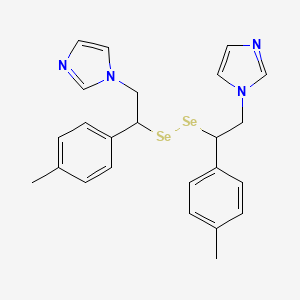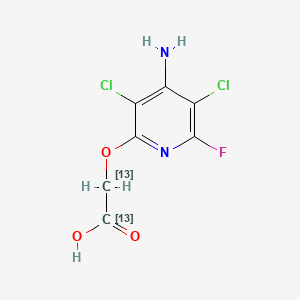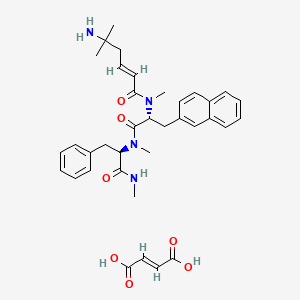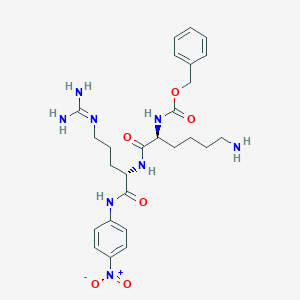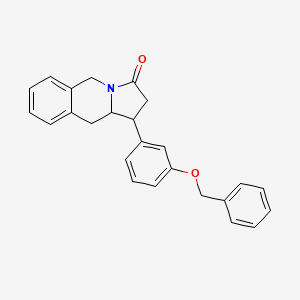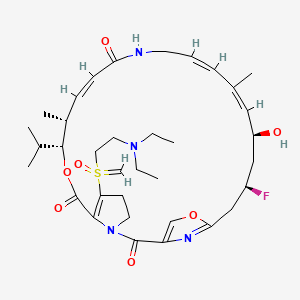
Mitochondrial respiration-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitochondrial respiration-IN-3 is a chemical compound that plays a significant role in the study of mitochondrial respiration. Mitochondrial respiration is the set of metabolic reactions and processes requiring oxygen that takes place in mitochondria to convert the energy stored in macronutrients to adenosine triphosphate, the universal energy donor in the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mitochondrial respiration-IN-3 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general steps include:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as condensation, reduction, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring quality control at each step. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Mitochondrial respiration-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. Reaction conditions may include controlled temperatures, pH levels, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Mitochondrial respiration-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study mitochondrial respiration and energy metabolism in cells.
Medicine: It is used in research related to mitochondrial diseases and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Mitochondrial respiration-IN-3 involves its interaction with mitochondrial enzymes and pathways. It targets specific enzymes in the mitochondrial electron transport chain, affecting the flow of electrons and the production of adenosine triphosphate. This interaction can lead to changes in cellular energy metabolism and the generation of reactive oxygen species .
Comparación Con Compuestos Similares
Mitochondrial respiration-IN-3 can be compared with other similar compounds such as:
Mitochondrial respiration-IN-1: Another compound used in the study of mitochondrial respiration, but with different molecular targets and pathways.
Mitochondrial respiration-IN-2: Similar in function but may have different chemical properties and applications.
The uniqueness of this compound lies in its specific molecular targets and its ability to modulate mitochondrial respiration more effectively compared to other similar compounds.
Propiedades
Fórmula molecular |
C35H51FN4O7S |
|---|---|
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
(10R,11R,12E,17E,19E,21S,23R)-6-[2-(diethylamino)ethyl-methylidene-oxo-λ6-sulfanyl]-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C35H51FN4O7S/c1-8-39(9-2)17-18-48(7,45)29-14-16-40-32(29)35(44)47-33(23(3)4)25(6)12-13-30(42)37-15-10-11-24(5)19-27(41)20-26(36)21-31-38-28(22-46-31)34(40)43/h10-13,19,22-23,25-27,33,41H,7-9,14-18,20-21H2,1-6H3,(H,37,42)/b11-10+,13-12+,24-19+/t25-,26-,27-,33-,48?/m1/s1 |
Clave InChI |
LUJOAICGHADFJO-PUENPEMESA-N |
SMILES isomérico |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N2CC1)F)O)/C)C)C(C)C |
SMILES canónico |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(CC3=NC(=CO3)C(=O)N2CC1)F)O)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
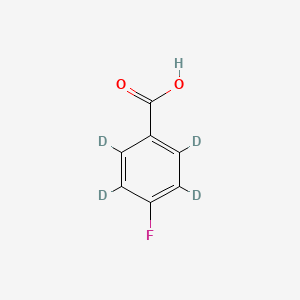
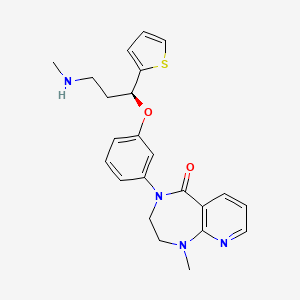
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)



![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
